4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile is an organic compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.79 g/mol . This compound is characterized by the presence of a benzonitrile core substituted with a bis(2-ethoxyethyl)amino group and a chlorine atom. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile typically involves the reaction of 3-chlorobenzonitrile with bis(2-ethoxyethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The bis(2-ethoxyethyl)amino group can interact with various enzymes and receptors, modulating their activity. The chlorine atom and benzonitrile core also contribute to the compound’s overall reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile include:
- 4-[Bis(2-methoxyethyl)amino]-3-chlorobenzonitrile
- 4-[Bis(2-ethoxyethyl)amino]-3-fluorobenzonitrile
- 4-[Bis(2-ethoxyethyl)amino]-3-bromobenzonitrile
These compounds share similar structural features but differ in the substituents on the benzonitrile core. The presence of different halogen atoms (chlorine, fluorine, bromine) or alkoxy groups (methoxy, ethoxy) can significantly influence their chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
821777-10-0 |
---|---|
Molekularformel |
C15H21ClN2O2 |
Molekulargewicht |
296.79 g/mol |
IUPAC-Name |
4-[bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-19-9-7-18(8-10-20-4-2)15-6-5-13(12-17)11-14(15)16/h5-6,11H,3-4,7-10H2,1-2H3 |
InChI-Schlüssel |
MAWKJIAIDYKBOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN(CCOCC)C1=C(C=C(C=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.